Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate
Description
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Properties
IUPAC Name |
ethyl 2-(4-methyl-N-methylsulfonyl-2-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-4-20-12(15)8-13(21(3,18)19)10-6-5-9(2)7-11(10)14(16)17/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUWOUYAKSCDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C=C(C=C1)C)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives. Its structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 306.37 g/mol
The compound features a nitrophenyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Sulfonamide derivatives often exhibit inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. This compound has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain response .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: COX Inhibition
In a study evaluating the COX-inhibitory potential of various sulfonamide derivatives, this compound was found to inhibit COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like indomethacin. This suggests that the compound may be a viable candidate for further development as an anti-inflammatory agent .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against clinical strains of bacteria. This compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
The presence of the nitrophenyl group has been linked to enhanced biological activity in several studies. Modifications to the sulfonamide structure can lead to variations in potency and selectivity for specific targets:
- Nitro Group Positioning : The para position of the nitro group on the phenyl ring is critical for maintaining optimal interaction with target enzymes.
- Alkyl Substituents : Variations in alkyl chain length at the ethyl acetate moiety can influence solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
